tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
InChI |
InChI=1S/C12H16N2O2/c1-5-8-14(12(9-13)6-7-12)10(15)16-11(2,3)4/h8H,1,6-7H2,2-4H3 |
InChI Key |
RZSLTWQACXBYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C=C=C)C1(CC1)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains three key functional groups:
-
tert-butyl carbamate (Boc-protected amine)
-
1-cyanocyclopropyl (nitrile-substituted cyclopropane)
-
propa-1,2-dien-1-yl (allene group)
These moieties suggest potential reactivity in:
-
Deprotection of the Boc group
-
Cyclopropane ring-opening reactions
-
Allene-based cycloadditions or electrophilic additions
-
Nitrile transformations
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Typical cleavage conditions include:
This reaction is critical for exposing the amine for further functionalization.
Reactivity of the 1-Cyanocyclopropyl Group
The cyclopropane ring with a nitrile substituent may undergo:
-
Ring-opening under acidic/basic conditions :
Example: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by cyclopropane ring strain relief via ring-opening. -
Nucleophilic attack on the nitrile :
Conversion to amidines or tetrazoles under Huisgen cycloaddition conditions ( , ).
Allene Group Reactivity
The propa-1,2-dien-1-yl group (allene) is highly reactive due to conjugated π-bonds. Potential reactions include:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Electrophilic addition | HX (X = halogen) or H₂O | Halogenated or hydroxylated derivatives |
| [4+2] Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered cyclic adducts |
Similar allene reactivity is observed in tert-butyl di(prop-2-yn-1-yl)carbamate ( ).
Stability and Handling Considerations
-
Thermal stability : Boc groups typically decompose above 150°C, releasing isobutene and CO₂ ( ).
-
Light sensitivity : Allenes may polymerize under UV light; storage in inert atmospheres is recommended ( , ).
Gaps in Literature
No peer-reviewed studies explicitly detail reactions of This compound . Current inferences rely on:
-
Computational predictions of cyclopropane reactivity
Proposed Reaction Pathways
| Step | Reaction | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Boc deprotection | TFA/CH₂Cl₂ | Free amine intermediate |
| 2 | Amine alkylation | Alkyl halide, base | N-alkylated derivative |
| 3 | Nitrile to amide conversion | H₂O₂, NaOH | Cyclopropane-substituted amide |
| 4 | Allene Diels-Alder reaction | Maleic anhydride, heat | Fused bicyclic adduct |
Key Challenges
-
Regioselectivity : Competing reactions between the allene and nitrile groups may require careful optimization.
-
Steric hindrance : The tert-butyl and cyclopropyl groups could limit access to reactive sites.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of tert-butyl carbamates with varied substituents. Below is a systematic comparison with structurally related analogues from PharmaBlock Sciences’ portfolio (Table 1) and other derivatives .
Table 1: Structural Comparison of tert-butyl Carbamates
Key Differences and Implications
Reactivity :
- The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in hydroxy- or fluorine-substituted analogues. This makes it valuable for bioconjugation or polymer chemistry .
- In contrast, fluorinated derivatives (e.g., CAS 1052713-47-9) prioritize metabolic stability over reactivity .
Stereochemical Complexity: Hydroxycyclopentyl derivatives (e.g., CAS 154737-89-0) exhibit stereospecificity, which is critical for enantioselective binding to targets like G-protein-coupled receptors (GPCRs) .
Bridged vs. Linear Structures :
- Azabicycloheptane derivatives (e.g., CAS 880545-32-4) offer conformational restraint, enhancing binding affinity to proteases or ion channels .
- The propargyl chain in the target compound provides linear flexibility, which may be advantageous for linker design in PROTACs (proteolysis-targeting chimeras) .
Preparation Methods
Boc Protection of Amines
- Starting Materials: The synthesis often begins with an amine precursor containing the 1-cyanocyclopropyl and propa-1,2-dienyl substituents.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for introducing the Boc group.
- Conditions: Typically, the reaction is conducted in an inert solvent such as dichloromethane or ethyl acetate, at low temperatures (0–25 °C), with a base such as triethylamine or N-methylmorpholine to neutralize generated acid.
- Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen atom.
Incorporation of the 1-Cyanocyclopropyl Group
- The 1-cyanocyclopropyl moiety can be introduced via nucleophilic substitution or cross-coupling reactions.
- Common methods include:
- Reaction of cyclopropylamine derivatives with cyanating agents.
- Palladium-catalyzed cross-coupling reactions involving cyclopropyl halides and cyanide sources.
- Careful control of reaction parameters is necessary to avoid ring-opening of the cyclopropyl group.
Introduction of the Propa-1,2-dien-1-yl Group
- The propa-1,2-dien-1-yl (allenyl) group is typically introduced via:
- Alkylation reactions using propargyl or allenyl halides.
- Transition-metal catalyzed coupling reactions.
- Due to the allenyl group's sensitivity, mild conditions and inert atmosphere are preferred.
Detailed Preparation Method (Proposed Synthetic Route)
Based on analogous compounds and patent literature on tert-butyl carbamate derivatives, a plausible synthetic route for this compound may involve the following steps:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-cyanocyclopropyl amine intermediate | From cyclopropylamine via cyanation (e.g., using cyanogen bromide or equivalents) | Maintain low temperature to preserve cyclopropyl ring |
| 2 | Protection of amine with Boc group | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM), 0–25 °C | Forms tert-butyl carbamate intermediate |
| 3 | Alkylation with propa-1,2-dien-1-yl halide | Propa-1,2-dien-1-yl bromide or chloride, base, mild conditions | Introduces propa-1,2-dien-1-yl substituent on nitrogen |
| 4 | Purification | Chromatography or recrystallization | To obtain pure this compound |
Reaction Conditions and Optimization
- Temperature: Reactions involving sensitive groups (cyclopropyl, allenyl) are best performed at low to ambient temperatures (−20 to 25 °C).
- Solvent: Anhydrous solvents such as dichloromethane or ethyl acetate are preferred to avoid hydrolysis.
- Catalysts: Palladium catalysts may be employed for cross-coupling steps if applicable.
- Stoichiometry: Slight excess of reagents (1.1–1.5 equivalents) ensures complete conversion.
- Time: Reaction times vary from 3 to 5 hours depending on step and scale.
Summary Table of Preparation Method Parameters
| Parameter | Recommended Range/Value | Comments |
|---|---|---|
| Boc Protection Temp. | 0 to 25 °C | Prevents side reactions |
| Alkylation Temp. | 0 to 25 °C | Mild to preserve allenyl group |
| Solvent | Anhydrous DCM or ethyl acetate | Avoid moisture |
| Base | Triethylamine or N-methylmorpholine | Neutralizes HCl byproduct |
| Reaction Time | 3 to 5 hours | Sufficient for complete conversion |
| Purification | Chromatography or recrystallization | Ensures high purity |
Research Findings and Industrial Considerations
- Industrial synthesis of tert-butyl carbamate derivatives favors routes that minimize harsh reagents and maximize yield and purity.
- Use of Boc protection is widespread due to ease of introduction and removal.
- Avoidance of expensive or toxic reagents (e.g., silver oxide, methyl iodide) is preferred for scalability.
- Environmental impact is reduced by using green solvents and minimizing waste.
- Analytical characterization is critical to confirm structure and stereochemistry.
Q & A
Q. What are the recommended strategies for synthesizing tert-butyl carbamate derivatives with strained cyclopropane and allenyl groups?
Synthesis of such derivatives typically involves multi-step protection/deprotection strategies. For example:
- Cyclopropane introduction : Use [1-cyanocyclopropane] precursors with carbamate-forming reagents (e.g., tert-butyl chloroformate) under anhydrous conditions.
- Allenyl group incorporation : Palladium-catalyzed coupling (e.g., Sonogashira) or base-mediated elimination reactions may be applied.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in non-polar solvents. Note: Similar methodologies are validated for structurally analogous carbamates in , and 21 .
Q. How can the stereochemical configuration of the allenyl and cyclopropane moieties be confirmed experimentally?
- X-ray crystallography : Use SHELX or SIR97 for structure solution and refinement (e.g., bond angles, torsion angles) .
- NMR spectroscopy : Analyze - coupling constants (e.g., for allenyl geometry) and NOESY for spatial proximity.
- Vibrational spectroscopy : IR peaks for cyanocyclopropane (C≡N stretch ~2200 cm) and allene (C=C=C stretch ~1950 cm).
Q. What safety precautions are critical when handling cyanocyclopropane-containing carbamates?
- Toxicity : Cyanide release under acidic/high-temperature conditions requires fume hood use and cyanide antidote kits ( ) .
- Reactivity : Allenyl groups are prone to polymerization; store under inert gas (argon/nitrogen) at -20°C ( ) .
- PPE : Nitrile gloves, splash goggles, and flame-resistant lab coats.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental NMR and crystallographic data for sterically hindered carbamates?
- DFT calculations : Optimize geometry using Gaussian or ORCA to predict NMR chemical shifts (e.g., GIAO method) and compare with experimental data.
- Conformational analysis : Use molecular dynamics (MD) simulations to assess rotational barriers of the tert-butyl group.
- Software validation : Cross-check SHELX-refined structures with ORTEP-III graphical outputs ( ) .
Q. What mechanistic insights explain the instability of allenyl-carbamates under basic conditions?
- Proposed pathway : Base-induced elimination of the tert-butoxy group generates a reactive allenyl isocyanate intermediate, which hydrolyzes to urea derivatives.
- Kinetic studies : Monitor degradation via HPLC-MS under varying pH (pH 7–12) and temperatures.
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) on the cyclopropane ring to reduce electrophilicity () .
Q. How can high-throughput crystallography pipelines improve structural analysis of labile carbamate derivatives?
- Automated phasing : Use SHELXC/D/E for rapid data processing and experimental phasing ( ) .
- Cryo-cooling : Flash-freeze crystals in liquid N to mitigate radiation damage during synchrotron data collection.
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for challenging datasets ( ) .
Data Contradiction Analysis
Q. How should researchers address conflicting FTIR and X-ray data regarding the allene group’s geometry?
- Case study : If FTIR suggests a bent allene (C=C=C angle < 170°) but X-ray shows linearity:
Confirm crystal packing effects (X-ray) vs. solution-state dynamics (FTIR).
Perform variable-temperature NMR to detect conformational flexibility.
Re-examine crystallographic refinement parameters (e.g., SHELXL’s DELU/SIMU restraints) for over-constraint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
